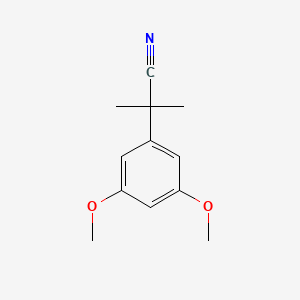

2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2,8-13)9-5-10(14-3)7-11(6-9)15-4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNVEDXBDXUTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430777 | |

| Record name | 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22972-63-0 | |

| Record name | 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

CAS Number: 22972-63-0

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile, a valuable intermediate in synthetic organic chemistry. The document details the compound's physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and predicted spectroscopic data based on analogous structures. Furthermore, this guide explores the chemical reactivity of its key functional groups and discusses its potential applications in the development of pharmaceuticals and other advanced materials. Safety protocols for handling this class of compounds are also addressed, providing researchers, scientists, and drug development professionals with a thorough resource for its effective and safe utilization.

Introduction

This compound, also known as 3,5-Dimethoxy-α,α-dimethylbenzeneacetonitrile, is an aromatic nitrile that serves as a versatile building block in organic synthesis. Its structure, featuring a sterically hindered nitrile group and an electron-rich dimethoxy-substituted phenyl ring, offers unique reactivity for the construction of more complex molecular architectures. This guide aims to provide an in-depth understanding of this compound, from its synthesis to its potential applications, with a focus on the practical insights required for laboratory work.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is presented below.

| Property | Value | Source |

| CAS Number | 22972-63-0 | ChemScene |

| Molecular Formula | C₁₂H₁₅NO₂ | ChemScene |

| Molecular Weight | 205.25 g/mol | ChemScene |

| Boiling Point | 324.4 °C (predicted) | MySkinRecipes |

| Density | 1.039 g/cm³ (predicted) | ChemicalBook |

| Flash Point | 118.9 °C (predicted) | ChemicalBook |

| GHS Hazard Statement | H302: Harmful if swallowed | PubChem |

Safety Profile:

This compound is classified as harmful if swallowed.[1] Organic nitriles, as a class, can be toxic and may release hydrogen cyanide upon combustion or in the presence of strong acids or bases.[2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthesis and Experimental Protocol

A robust synthetic route to this compound involves a two-step process starting from the commercially available 3,5-dimethoxybenzyl bromide. The first step is the synthesis of the key intermediate, 3,5-dimethoxyphenylacetonitrile, followed by a double α-alkylation.

Synthesis Workflow

Sources

2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in advanced organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, spectroscopic insights, and practical methodologies. We will explore the compound's structural, physical, and reactive properties, grounding our discussion in established chemical principles to provide actionable insights for laboratory applications.

Core Molecular Identity and Structure

This compound, also known by its synonym 3,5-Dimethoxy-α,α-dimethylbenzeneacetonitrile, is a polysubstituted aromatic nitrile. Its structure is characterized by a central quaternary carbon, which imparts significant steric hindrance and influences the molecule's reactivity. This carbon is bonded to a 3,5-dimethoxyphenyl ring, a nitrile group, and two methyl groups. The symmetrical substitution of the methoxy groups on the phenyl ring is a key feature, dictating its electronic properties and spectroscopic signature.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 22972-63-0 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][2] |

| Molecular Weight | 205.25 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 3,5-Dimethoxy-α,α-dimethylbenzeneacetonitrile | [2] |

| SMILES | CC(C)(C#N)C1=CC(=CC(=C1)OC)OC | [1] |

Physicochemical and Computational Properties

The physical state and solubility of this compound are dictated by its aromatic nature and the presence of polar functional groups. It is typically a solid at room temperature.[3] The storage protocol for maintaining its integrity is to keep it in a dry, sealed container at room temperature.[2][3][4]

Physical Properties

| Property | Value | Source |

| Boiling Point | 324.4°C (Predicted) | [2] |

| Density | 1.039 g/cm³ (Predicted) | [2] |

| Flash Point | 118.9°C (Predicted) | [2] |

Computational Data

These values are computationally derived and provide insight into the molecule's behavior in biological systems, such as its membrane permeability and potential as a drug candidate.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 42.25 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.50 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of the compound. The following sections detail the expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The most diagnostic absorption is the nitrile stretch, which is strong and sharp.

-

C≡N Stretch: A strong, sharp absorption band is expected in the range of 2200-2300 cm⁻¹. This band is characteristic of the nitrile functional group and is often unobscured by other signals.[5]

-

C-O Stretch: Strong bands corresponding to the aryl-alkyl ether linkages of the methoxy groups will appear in the 1250-1000 cm⁻¹ region.

-

C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will appear just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule simplifies its NMR spectra, making it relatively straightforward to interpret.

-

¹H NMR Spectrum (Predicted)

-

~1.7 ppm (s, 6H): A singlet integrating to six protons, corresponding to the two equivalent geminal methyl groups (C(CH₃)₂). The singlet multiplicity arises because there are no adjacent protons for coupling.

-

~3.8 ppm (s, 6H): A sharp singlet integrating to six protons, representing the two equivalent methoxy groups (-OCH₃) on the aromatic ring.

-

~6.5-6.8 ppm (m, 3H): The aromatic region will show signals for the three protons on the phenyl ring. Due to symmetry, the two protons ortho to the alkyl substituent (at C2 and C6 positions) are chemically equivalent, and the proton para to it (at the C4 position) is unique. This would likely resolve into a triplet for the C4 proton and a doublet for the C2/C6 protons.

-

-

¹³C NMR Spectrum (Predicted)

-

~25-30 ppm: Signal for the two equivalent methyl carbons.

-

~40-45 ppm: Signal for the quaternary carbon.

-

~55 ppm: Signal for the two equivalent methoxy carbons.

-

~100-110 ppm: Signals for the ortho and para carbons of the aromatic ring.

-

~115-125 ppm: Signal for the nitrile carbon (C≡N).

-

~140-145 ppm: Signal for the aromatic carbon attached to the quaternary center (ipso-carbon).

-

~160 ppm: Signal for the aromatic carbons attached to the methoxy groups.

-

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z of 205, corresponding to the molecular weight of the compound.

-

Fragmentation: A prominent fragment would be the loss of a methyl group ([M-15]⁺) to form a stable tertiary carbocation, resulting in a peak at m/z 190. Further fragmentation could involve the loss of the nitrile group or cleavage of the ether bonds.

Synthesis and Reactivity

This compound is a synthetic intermediate, valued for the versatility of its nitrile and dimethoxy-phenyl functionalities.[4]

Proposed Synthesis Workflow

A logical synthetic route involves the α-alkylation of a parent nitrile. The reaction starts with (3,5-dimethoxyphenyl)acetonitrile, which is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion is then subjected to exhaustive methylation using an excess of an electrophilic methyl source, such as methyl iodide, to yield the desired product.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis via deprotonation and alkylation.

Experimental Protocol: Synthesis

This is a representative protocol based on standard organic chemistry methodology. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.

-

Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve (3,5-dimethoxyphenyl)acetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of Lithium Diisopropylamide (LDA) (2.2 eq) to the cooled solution while stirring. Maintain the temperature at -78°C and stir for 1 hour to ensure complete formation of the carbanion.

-

Alkylation: Add methyl iodide (excess, >2.5 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Key Reactions and Applications

The true value of this molecule lies in the chemical transformations it can undergo, making it a building block for more complex structures, particularly in medicinal chemistry.

-

Nitrile Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid or its corresponding amide. This transformation is crucial for introducing a carboxylic acid moiety, a common functional group in active pharmaceutical ingredients (APIs). The hydrolysis of a structurally similar compound is a key step in the synthesis of Methyldopa, highlighting the industrial relevance of this reaction.[6]

-

Nitrile Reduction: The nitrile can be reduced to a primary amine, 1-(3,5-dimethoxyphenyl)-2-methylpropan-2-amine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens pathways to a wide range of amine derivatives.

-

Pharmaceutical Scaffolding: The 3,5-dimethoxyphenyl motif is present in various biologically active molecules. This intermediate can serve as a precursor for compounds targeting receptors where this substitution pattern is favorable for binding. For example, related amphetamine derivatives have been studied for their affinity for serotonin receptors.[7]

Safety and Handling

As a laboratory chemical, proper handling is essential. The compound is classified as harmful if swallowed (H302).[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (P280).[2]

-

First Aid (Eyes): In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338).[2]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[2][3]

Conclusion

This compound is a well-defined chemical intermediate with a valuable set of properties for synthetic chemistry. Its straightforward spectroscopic signature allows for reliable identification, while its functional groups—a sterically hindered nitrile and an activated aromatic ring—provide dual points for molecular elaboration. Its utility as a precursor in the synthesis of complex molecules, especially within pharmaceutical and agrochemical research, underscores its importance as a versatile building block for innovation.

References

-

Molbank. rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. [Link]

-

PubChem. 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride. [Link]

-

MySkinRecipes. This compound. [Link]

- Google Patents. CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method.

-

Bernstein, M. P., et al. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

-

ChemWhat. 3,5-DIMETHOXYPHENYLACETONITRILE CAS#: 13388-75-5. [Link]

-

Chem-Tools. (3,5-Dimethoxy phenyl) acetonitrile. [Link]

- Google Patents. CN103570583A - Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile.

-

Patsnap. Preparation of Methyldopa by Hydrolysis of α-Methyl-(3,4-Dimethoxyphenyl)-α-aminopropionitrile by Two-step Hydrolysis. [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

-

Wikipedia. 3,5-Dimethoxyamphetamine. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-(3,5-DIMETHOXY-PHENYL)-2-METHYL-PROPIONITRILE | 22972-63-0 [amp.chemicalbook.com]

- 3. 2-(3,5-Dimethoxyphenyl)acetonitrile | 13388-75-5 [sigmaaldrich.com]

- 4. This compound [myskinrecipes.com]

- 5. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method - Google Patents [patents.google.com]

- 7. 3,5-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of this compound (CAS No. 22972-63-0). As a key intermediate in organic synthesis, its unique structural features—a symmetrically substituted dimethoxy-phenyl ring, a quaternary benzylic carbon, and a nitrile functional group—make it a valuable building block for complex molecular architectures in pharmaceutical and materials science applications. This document details its physicochemical properties, spectroscopic signature for structural elucidation, a validated synthetic pathway, and discusses its potential applications for researchers in drug development and chemical synthesis.

Introduction and Nomenclature

This compound is a specialized aromatic nitrile. Its systematic IUPAC name is this compound, and it is also known by synonyms such as 3,5-Dimethoxy-α,α-dimethylbenzeneacetonitrile.[1] The molecule's structure is characterized by a benzene ring substituted with two methoxy groups at the meta positions (3 and 5), and a propanenitrile chain attached to the ring at position 1. A key feature is the quaternary carbon atom bonded to the aromatic ring, two methyl groups, and a cyano group. This sterically hindered arrangement imparts specific reactivity and stability to the molecule. Its structure makes it a valuable intermediate for creating more complex compounds in fields like pharmaceuticals and agrochemicals.[2]

Physicochemical and Computational Properties

The fundamental properties of the compound are critical for its handling, storage, and application in synthesis. These properties are summarized below.

| Property | Value | Source |

| CAS Number | 22972-63-0 | [3] |

| Molecular Formula | C₁₂H₁₅NO₂ | [2][3] |

| Molecular Weight | 205.25 g/mol | [2][3] |

| Boiling Point | 324.4°C at 760 mmHg | [1][2] |

| Density | 1.039 g/cm³ | [1] |

| Flash Point | 118.9°C | [1] |

| Storage | Room temperature, dry and sealed | [1][2] |

| Topological Polar Surface Area (TPSA) | 42.25 Ų | [3] |

| LogP | 2.50498 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 3 | [3] |

Molecular Structure and Elucidation

The molecular architecture of this compound is foundational to its chemical behavior. The central components are the aromatic ring system and the aliphatic nitrile sidechain.

-

Aromatic System : The benzene ring is symmetrically substituted with two electron-donating methoxy (-OCH₃) groups at the C3 and C5 positions. This substitution pattern significantly influences the electron density of the ring, activating the ortho and para positions (C2, C4, C6) towards electrophilic substitution.

-

Quaternary Carbon : The α-carbon (the carbon adjacent to the ring) is a quaternary center. This is a result of its bonds to the phenyl ring, two methyl groups, and the cyano group. The presence of this fully substituted carbon provides steric bulk, which can influence the molecule's conformational flexibility and shield adjacent reaction sites.

-

Nitrile Group : The cyano (-C≡N) group is a versatile functional group. Its strong electron-withdrawing nature influences the electronic properties of the molecule. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various carbon-carbon bond-forming reactions, making it a critical handle for synthetic transformations.

Caption: 2D molecular structure of this compound.

Spectroscopic Characterization (Predicted)

Structural confirmation relies on standard spectroscopic techniques. While specific experimental data is not publicly available, the expected spectral characteristics can be reliably predicted based on the known structure.

¹H NMR Spectroscopy

-

Aromatic Protons (C2-H, C4-H, C6-H) : Due to the meta-substitution pattern, the protons at the C2, C4, and C6 positions would appear in the aromatic region (~6.5-7.0 ppm). The C4 proton would likely appear as a triplet (or a finely split singlet) due to coupling with two equivalent protons, while the C2 and C6 protons would appear as a doublet.

-

Methoxy Protons (-OCH₃) : The six protons from the two equivalent methoxy groups at C3 and C5 would produce a sharp singlet at approximately 3.8 ppm.

-

Methyl Protons (-CH₃) : The six protons from the two equivalent methyl groups on the quaternary carbon would also produce a distinct singlet, expected further upfield around 1.7 ppm. The singlet nature is due to the absence of adjacent protons for coupling.

¹³C NMR Spectroscopy

-

Nitrile Carbon (-C≡N) : Expected to appear in the 120-125 ppm range.

-

Quaternary Carbon (α-C) : The signal for this carbon would be found around 40-50 ppm.

-

Aromatic Carbons : Six distinct signals are expected. The carbons bearing the methoxy groups (C3, C5) would be the most downfield (~160 ppm). The carbon attached to the nitrile sidechain (C1) would be around 140-145 ppm. The remaining carbons (C2, C4, C6) would appear in the 100-110 ppm range.

-

Methoxy and Methyl Carbons : The methoxy carbons (-OCH₃) would resonate around 55 ppm, while the methyl carbons (-CH₃) would be the most upfield, at approximately 25-30 ppm.

Infrared (IR) Spectroscopy

-

C≡N Stretch : A sharp, medium-intensity absorption band is expected around 2230-2250 cm⁻¹, characteristic of a nitrile group.[4]

-

C-O Stretch : Strong bands corresponding to the aryl-alkyl ether linkages of the methoxy groups would appear in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

-

Aromatic C=C Stretch : Multiple peaks in the 1450-1600 cm⁻¹ region.

-

sp³ C-H Stretch : Absorptions just below 3000 cm⁻¹ for the methyl groups.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺) : The primary molecular ion peak would be observed at an m/z corresponding to the molecular weight of the molecule, 205.25.

-

Fragmentation : A prominent fragment would likely result from the loss of a methyl group (M-15), leading to a peak at m/z 190. This fragment is stabilized by the adjacent aromatic ring and nitrile group. Further fragmentation could involve the loss of the nitrile group or cleavage of the methoxy ethers. High-resolution mass spectrometry is essential for confirming the elemental composition.[5][6]

Synthesis Pathway and Mechanistic Considerations

A robust and efficient synthesis is crucial for the utility of any chemical intermediate. A logical and commonly employed method for synthesizing α-aryl propionitriles is through the alkylation of a corresponding phenylacetonitrile precursor.

Proposed Synthetic Protocol: Base-Mediated Dialkylation

This synthesis proceeds in one pot from the commercially available 3,5-Dimethoxyphenylacetonitrile.[7]

Step 1: Deprotonation. The acidic α-protons of 3,5-dimethoxyphenylacetonitrile are sequentially removed by a strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), in an aprotic solvent like THF or DMF to form a resonance-stabilized carbanion.

Step 2: Dialkylation. The resulting carbanion acts as a nucleophile, attacking an electrophilic methyl source, typically methyl iodide (CH₃I) or dimethyl sulfate. To form the gem-dimethyl group, at least two equivalents of both the base and the alkylating agent are required. The reaction is typically run at low temperatures to control exothermicity and improve selectivity.

Step 3: Workup and Purification. The reaction is quenched with water or a mild acid. The product is then extracted into an organic solvent, washed, dried, and purified, typically by column chromatography or recrystallization, to yield the final product.

Sources

- 1. 2-(3,5-DIMETHOXY-PHENYL)-2-METHYL-PROPIONITRILE | 22972-63-0 [amp.chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. mdpi.com [mdpi.com]

- 5. Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. chemwhat.com [chemwhat.com]

An In-depth Technical Guide to the Synthesis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic route to 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile, a valuable building block in the development of pharmaceuticals and specialty chemicals.[1] The core of this synthesis revolves around the strategic α,α-dimethylation of (3,5-dimethoxyphenyl)acetonitrile. This document delves into the mechanistic underpinnings of the selected pathway, offers detailed, step-by-step experimental protocols, and presents the rationale behind the choice of reagents and reaction conditions. The guide is intended for an audience of researchers, scientists, and professionals in drug development and process chemistry, providing them with the necessary insights for a successful and scalable synthesis.

Introduction and Strategic Overview

This compound is a substituted arylacetonitrile derivative. The presence of the dimethoxy-substituted phenyl ring and the quaternary carbon bearing the nitrile group makes it a key intermediate for more complex molecular architectures.[1] The synthetic strategy detailed herein focuses on a two-step sequence, beginning with the synthesis of the key intermediate, (3,5-dimethoxyphenyl)acetonitrile, followed by its exhaustive methylation.

The chosen pathway is designed for efficiency and scalability, with a particular emphasis on reaction control and product purity. The logic of this approach is to first establish the core arylacetonitrile scaffold and then introduce the gem-dimethyl group in the final step.

Caption: High-level overview of the synthetic route.

Synthesis of the Key Intermediate: (3,5-Dimethoxyphenyl)acetonitrile

The precursor for the final product is (3,5-dimethoxyphenyl)acetonitrile. While commercially available from various suppliers[2][3], its synthesis from the readily available 3,5-dimethoxybenzaldehyde is a common and instructive procedure.

Mechanistic Considerations

The conversion of an aldehyde to a nitrile with one additional carbon atom can be achieved through various methods. A common approach involves the formation of an intermediate, such as a cyanohydrin or an α,β-unsaturated nitrile, followed by reduction or further transformation. Another robust method is the reaction with a cyanide source to form a cyanohydrin, followed by reduction of the hydroxyl group.

A more direct and efficient method, often employed in industrial settings, is the reaction of the corresponding benzyl halide with a cyanide salt. This involves a nucleophilic substitution reaction (SN2). Therefore, the synthesis of (3,5-dimethoxyphenyl)acetonitrile can be envisioned as a two-step process from 3,5-dimethoxybenzaldehyde: reduction to the corresponding alcohol, conversion to the benzyl chloride, and subsequent cyanation.

Recommended Protocol: From 3,5-Dimethoxybenzaldehyde

This protocol outlines a reliable method to synthesize (3,5-dimethoxyphenyl)acetonitrile from 3,5-dimethoxybenzaldehyde.

Step 1: Reduction of 3,5-Dimethoxybenzaldehyde to (3,5-Dimethoxyphenyl)methanol

-

Reagents and Equipment: 3,5-dimethoxybenzaldehyde, sodium borohydride (NaBH₄), methanol, round-bottom flask, magnetic stirrer, ice bath.

-

Procedure:

-

Dissolve 3,5-dimethoxybenzaldehyde in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3,5-dimethoxyphenyl)methanol.

-

Step 2: Conversion of (3,5-Dimethoxyphenyl)methanol to 3,5-Dimethoxybenzyl Chloride

-

Reagents and Equipment: (3,5-Dimethoxyphenyl)methanol, thionyl chloride (SOCl₂), or concentrated hydrochloric acid (HCl), round-bottom flask, magnetic stirrer, fume hood.

-

Procedure (using SOCl₂):

-

Place (3,5-dimethoxyphenyl)methanol in a round-bottom flask.

-

Cool the flask in an ice bath and slowly add thionyl chloride dropwise with stirring.

-

After the addition, allow the reaction to warm to room temperature and stir until completion.

-

Carefully remove the excess thionyl chloride under reduced pressure. The crude 3,5-dimethoxybenzyl chloride is often used directly in the next step without further purification.

-

Step 3: Cyanation to (3,5-Dimethoxyphenyl)acetonitrile

-

Reagents and Equipment: 3,5-Dimethoxybenzyl chloride, sodium cyanide (NaCN) or potassium cyanide (KCN), a suitable solvent (e.g., DMSO, ethanol/water mixture), phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide), round-bottom flask, magnetic stirrer, heating mantle.

-

Procedure:

-

Dissolve sodium cyanide in the chosen solvent system in a round-bottom flask. If using a phase-transfer catalyst, add it at this stage.

-

Add the crude 3,5-dimethoxybenzyl chloride to the cyanide solution.

-

Heat the reaction mixture with stirring. The reaction temperature and time will depend on the solvent system used.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent.

-

Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure (3,5-dimethoxyphenyl)acetonitrile.[4]

-

Core Synthesis: α,α-Dimethylation of (3,5-Dimethoxyphenyl)acetonitrile

The final step in the synthesis is the introduction of two methyl groups at the α-position to the nitrile. This is achieved through a double alkylation reaction.

Mechanistic Considerations and the Role of Phase-Transfer Catalysis

The α-protons of arylacetonitriles are acidic and can be removed by a strong base to form a carbanion. This carbanion then acts as a nucleophile and reacts with a methylating agent, such as methyl iodide or dimethyl sulfate. To achieve dimethylation, this process must occur twice.

Traditional methods often employ strong bases like sodium amide or sodium hydride in anhydrous organic solvents.[5] However, these reagents can be hazardous and require stringent inert atmosphere techniques.

A more practical and industrially scalable approach is the use of Phase-Transfer Catalysis (PTC) .[6][7] In this methodology, a quaternary ammonium salt (the phase-transfer catalyst) transports the hydroxide ion (or another base) from the aqueous phase to the organic phase, where it deprotonates the arylacetonitrile. The resulting carbanion then reacts with the methylating agent in the organic phase. PTC offers several advantages, including the use of inexpensive and safer bases like sodium hydroxide, milder reaction conditions, and often higher yields.[8]

Caption: Mechanism of Phase-Transfer Catalyzed α,α-Dimethylation.

Recommended Protocol: Phase-Transfer Catalyzed Dimethylation

This protocol provides a detailed procedure for the α,α-dimethylation of (3,5-dimethoxyphenyl)acetonitrile using phase-transfer catalysis.

-

Reagents and Equipment: (3,5-Dimethoxyphenyl)acetonitrile, methyl iodide (CH₃I), sodium hydroxide (NaOH), a phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB) or Aliquat 336®), toluene or another suitable organic solvent, round-bottom flask, condenser, magnetic stirrer, heating mantle.

-

Procedure:

-

To a round-bottom flask, add (3,5-dimethoxyphenyl)acetonitrile, toluene, and the phase-transfer catalyst.

-

Prepare a concentrated aqueous solution of sodium hydroxide and add it to the reaction flask.

-

With vigorous stirring, add methyl iodide to the two-phase system. The reaction may be exothermic, so controlled addition is recommended.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and maintain it with vigorous stirring. The progress of the reaction can be monitored by TLC or GC/MS to observe the disappearance of the starting material and the formation of the mono-methylated intermediate and the final di-methylated product.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to dissolve the salts and separate the organic layer.

-

Extract the aqueous layer with toluene or another suitable solvent.

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a pure substance.

-

Product Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₁₂H₁₅NO₂ | 205.25 | - | - | 324.4 at 760 mmHg |

Note: Physical properties such as melting and boiling points are predicted or sourced from chemical databases and should be confirmed experimentally.[1]

Expected Spectroscopic Data:

-

¹H NMR: Signals corresponding to the aromatic protons, the two methoxy groups, and the two equivalent methyl groups.

-

¹³C NMR: Resonances for the quaternary carbon, the nitrile carbon, the aromatic carbons (including those bearing the methoxy groups), the methoxy carbons, and the methyl carbons.

-

IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch around 2230-2240 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight of the product.

Safety Considerations

-

Cyanide Salts (NaCN, KCN): Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which will liberate toxic hydrogen cyanide gas. Have a cyanide antidote kit readily available.

-

Methyl Iodide: A toxic and carcinogenic alkylating agent. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

-

Organic Solvents: Flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound can be effectively achieved through the α,α-dimethylation of (3,5-dimethoxyphenyl)acetonitrile. The use of phase-transfer catalysis for the methylation step represents a significant improvement over classical methods, offering a safer, more efficient, and scalable process. This guide provides a solid foundation for researchers and chemists to successfully synthesize this valuable compound, with a clear understanding of the underlying chemical principles and practical experimental procedures.

References

-

Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from [Link]

-

Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from [Link]

-

Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones: X-ray crystal structure of 3,3-diphenyl-5 - arkat usa. (n.d.). Retrieved from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

-

Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Synthesis of substituted 2-arylimino-3-oxopropanenitriles and 2-(arylimino)propanedinitriles by oxidative coupling of primary aromatic amines with aroylacetonitriles and malononitrile - Eco-Vector Journals Portal. (n.d.). Retrieved from [Link]

-

Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

-

Synthesis of α-(4 -quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile - PrepChem.com. (n.d.). Retrieved from [Link]

-

Pharmaceutical agents containing a‐arylacetonitriles. - ResearchGate. (n.d.). Retrieved from [Link]

- Alkylation of acetonitriles - US3755412A - Google Patents. (n.d.).

-

2-methyl-2-phenylpropanenitrile - 1195-98-8, C10H11N, density, melting point, boiling point, structural formula, synthesis. (n.d.). Retrieved from [Link]

-

Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap. (n.d.). Retrieved from [Link]

- CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents. (n.d.).

-

Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. (2024). The Journal of Organic Chemistry. Retrieved from [Link]

-

α-Alkylation of arylacetonitriles with primary alcohols catalyzed by backbone modified N-heterocyclic carbene iridium(i) complexes - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

-

Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines - MDPI. (n.d.). Retrieved from [Link]

- CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents. (n.d.).

-

3,5-Dimethoxybenzaldehyde | C9H10O3 | CID 81747 - PubChem. (n.d.). Retrieved from [Link]

- CN103570583A - Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile. (n.d.).

-

One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - PMC - NIH. (n.d.). Retrieved from [Link]

- CN103804227A - Method for synthesizing 2-methyl-2-butenenitrile through direct isomerization of alkene-nitrile mixed liquid - Google Patents. (n.d.).

- CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method - Google Patents. (n.d.).

-

Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

3,5-Dimethoxyphenylacetonitrile | C10H11NO2 | CID 139445 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile - ResearchGate. (n.d.). Retrieved from [Link]

- CN103524313A - 3,5-dimethylbenzaldehyde preparation method - Google Patents. (n.d.).

- CN110872237A - Application of novel methyl carbonate methylation catalyst in preparation of α -methylphenylacetic acid - Google Patents. (n.d.).

- CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents. (n.d.).

Sources

- 1. This compound [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. 3,5-Dimethoxyphenylacetonitrile | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. phasetransfer.com [phasetransfer.com]

- 7. phasetransfer.com [phasetransfer.com]

- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile, a substituted arylacetonitrile, is a valuable building block in modern organic synthesis. Its structure, which features a dimethoxyphenyl ring and a quaternary carbon center bearing a nitrile group, makes it a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, methods for its structural characterization, and a discussion of its current and potential applications in pharmaceutical and agrochemical research. The IUPAC name for this compound is This compound . It is also known by synonyms such as 3,5-Dimethoxy-α,α-dimethylbenzeneacetonitrile .[1]

The core utility of this compound lies in its role as a synthetic intermediate.[2] The nitrile functional group can be readily transformed into other valuable functionalities such as amines, carboxylic acids, and amides, while the dimethoxyphenyl moiety is a common feature in many biologically active compounds. The gem-dimethyl group provides steric hindrance, which can be advantageous in modulating the pharmacological properties of derivative molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 22972-63-0 | [1] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| Boiling Point | 324.4°C at 760 mmHg | [2] |

| Purity | ≥97% (Commercially available) | [1] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the exhaustive methylation of the benzylic carbon of the precursor, 2-(3,5-dimethoxyphenyl)acetonitrile. This transformation is a classic example of α-alkylation of a nitrile, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

The reaction proceeds by deprotonation of the acidic α-proton of the starting nitrile with a strong base to form a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes a bimolecular nucleophilic substitution (S_N2) reaction with a methylating agent, such as methyl iodide. To achieve dimethylation, this process is repeated. The choice of a strong base and an appropriate solvent system is crucial for achieving a high yield.

Below is a detailed, self-validating experimental protocol for the synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-(3,5-dimethoxyphenyl)acetonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF (100 mL). The flask is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

-

Addition of Starting Material: A solution of 2-(3,5-dimethoxyphenyl)acetonitrile (1.0 equivalent) in anhydrous DMF (50 mL) is added dropwise to the stirred suspension of sodium hydride over 30 minutes, maintaining the temperature at 0 °C. The mixture is stirred at this temperature for an additional 30 minutes after the addition is complete to ensure complete deprotonation.

-

Methylation: Methyl iodide (2.5 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 100 mL).

-

Washing: The combined organic layers are washed with water (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the six protons of the two equivalent methyl groups. The aromatic protons of the 3,5-dimethoxyphenyl ring should appear as distinct signals in the aromatic region, and the six protons of the two methoxy groups will be observed as a singlet.

-

¹³C NMR: The carbon NMR spectrum will show a quaternary carbon signal for the carbon attached to the nitrile group and the two methyl groups. Signals for the methyl carbons, the aromatic carbons, and the methoxy carbons will also be present.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. A key absorption band to identify is the stretching vibration of the nitrile group (C≡N), which typically appears in the region of 2220-2260 cm⁻¹. The spectrum will also show characteristic bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (205.25 g/mol ).

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential biological activity.

-

Pharmaceutical Synthesis: The dimethoxyphenyl motif is present in a number of pharmacologically active compounds. The nitrile group of this compound can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of derivatives for drug discovery programs.

-

Agrochemical Development: Similar to its application in pharmaceuticals, this compound can serve as a building block for the synthesis of novel pesticides and herbicides. The introduction of the gem-dimethyl group can enhance the metabolic stability of the resulting agrochemicals.

-

Materials Science: The unique electronic and steric properties of this molecule may also find applications in the development of specialty polymers and other advanced materials.[2]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in various fields of chemical research and development. The synthetic protocol outlined in this guide provides a reliable method for its preparation, and the characterization techniques described are essential for verifying its structure and purity. As research in medicinal and agricultural chemistry continues to evolve, the demand for such well-defined molecular building blocks is expected to grow.

References

Sources

An In-depth Technical Guide to 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile (CAS No: 22972-63-0). Intended for researchers, chemists, and professionals in drug development, this document synthesizes available data on its core properties, outlines a plausible synthetic pathway, discusses its applications, and details critical safety and handling protocols. The information is presented to support its use as a key intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and materials.

Introduction: A Versatile Synthetic Building Block

This compound is a specialized organic compound whose molecular architecture makes it a valuable intermediate in multi-step synthesis. The presence of a sterically hindered nitrile group alpha to a substituted phenyl ring provides a unique combination of reactivity and stability. The 3,5-dimethoxy substitution pattern on the aromatic ring is a common feature in biologically active molecules, influencing their solubility, metabolic stability, and receptor binding affinity.

This guide serves as a centralized resource for scientists working with this molecule. It moves beyond a simple data sheet by explaining the context and relevance of its physical properties and providing a logical framework for its synthesis and application, thereby enabling more informed experimental design and execution.

Chemical Identity and Core Properties

The fundamental physical and chemical properties of this compound are summarized below. These data points are critical for predicting its behavior in various solvents and reaction conditions, as well as for ensuring safe handling and storage.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2][3] |

| Synonyms | 3,5-Dimethoxy-α,α-dimethylbenzeneacetonitrile | [2][3] |

| CAS Number | 22972-63-0 | [1][2][4] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][2][4] |

| Molecular Weight | 205.25 g/mol | [1][2][4] |

| Boiling Point | 324.4°C at 760 mmHg | [2][3][4] |

| Density | 1.039 g/cm³ | [2][3] |

| Flash Point | 118.9°C | [2][3] |

| Storage Conditions | Room temperature, sealed in a dry environment | [2][3][4] |

Spectroscopic Profile: A Guide to Characterization

While specific, authenticated spectra for this exact compound are not widely published, its structure allows for the confident prediction of key spectroscopic features essential for its identification and purity assessment.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple and highly informative.

-

A singlet integrating to 6H around δ 1.7-1.9 ppm, corresponding to the two equivalent methyl groups (C(CH₃)₂).

-

A singlet integrating to 6H around δ 3.8 ppm, representing the two equivalent methoxy groups (-OCH₃).

-

Two distinct aromatic signals. A singlet or narrow triplet integrating to 1H (the proton at C4, between the methoxy groups) and a singlet or narrow doublet integrating to 2H (the protons at C2 and C6), both expected in the δ 6.4-6.8 ppm region.

-

-

¹³C NMR (Carbon NMR):

-

The quaternary carbon attached to the nitrile and the phenyl ring would appear around δ 40-50 ppm.

-

The methyl carbons should produce a signal around δ 25-30 ppm.

-

The nitrile carbon (C≡N) is expected in the δ 120-125 ppm range.

-

The methoxy carbons would be visible around δ 55 ppm.

-

Aromatic carbons would generate several signals between δ 100-160 ppm, with the C-O attached carbons appearing furthest downfield.

-

-

FT-IR (Infrared Spectroscopy):

-

A sharp, medium-intensity peak around 2230-2250 cm⁻¹ , characteristic of the C≡N (nitrile) stretch. The quaternary alpha-carbon substitution typically does not shift this peak significantly.

-

Strong C-O stretching bands for the aryl-alkyl ether (methoxy groups) in the region of 1050-1250 cm⁻¹ .

-

C-H stretching vibrations for the aromatic and aliphatic groups just below and above 3000 cm⁻¹, respectively.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 205. Fragmentation would likely involve the loss of a methyl group (M-15) to give a fragment at m/z = 190, which can be stabilized by the nitrile and phenyl ring.

-

Synthesis and Mechanistic Insights

A robust synthesis of this compound can be envisioned through a pathway that leverages common and well-understood organic transformations. The causality for this proposed workflow is based on creating a benzylic carbanion that can be sequentially alkylated.

Proposed Synthetic Workflow

The synthesis begins with 3,5-dimethoxyphenylacetonitrile, which is commercially available or can be prepared from 3,5-dimethoxybenzyl halide. The core of the synthesis involves the deprotonation of the benzylic carbon followed by methylation.

Caption: Proposed two-step alkylation for synthesis.

Experimental Protocol Considerations

-

Deprotonation: The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) is critical. The reaction must be conducted under anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures (typically -78°C for LDA) to prevent side reactions.

-

Alkylation: Methyl iodide is an effective electrophile for this Sₙ2 reaction. The sequential addition of base and methyl iodide allows for a controlled, stepwise methylation.

-

Self-Validation and Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the mono-methylated intermediate and the final di-methylated product.

-

Purification: Following an aqueous workup to quench the reaction, purification via column chromatography is necessary to isolate the final product from any remaining starting material, mono-methylated intermediate, and other byproducts.

Applications in Research and Development

The utility of this compound stems from the synthetic versatility of the nitrile group and the biological relevance of the dimethoxyphenyl moiety.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the creation of more complex molecules and active pharmaceutical ingredients (APIs).[4] The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to form heterocyclic rings, providing access to a wide range of compound classes. The 3,5-dimethoxy substitution pattern is found in various compounds studied for their neurological or metabolic effects.[5]

-

Agrochemical Development: This compound can act as a building block for novel pesticides and herbicides.[4]

-

Material Science: Its unique structure can be leveraged by incorporating it into specialty polymers to modify their physical or chemical properties.[4]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The primary hazards are associated with its potential toxicity if ingested and irritation upon contact.

-

GHS Classification: The compound is classified under GHS07 (Exclamation Mark), indicating it can be an irritant, sensitizer, or acutely toxic.[1][3]

-

Hazard Statements:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[2][6]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.[6]

-

First Aid:

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][6]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Conclusion

This compound is a synthetically valuable intermediate with significant potential in pharmaceutical and chemical research. Its well-defined physical properties, predictable spectroscopic characteristics, and straightforward, albeit exacting, synthetic pathway make it an accessible tool for the advanced synthesis of novel compounds. Proper understanding and implementation of safety protocols are paramount to its effective and responsible use in a laboratory setting. This guide provides the foundational knowledge required for its successful application in research and development.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-(3,5-DIMETHOXY-PHENYL)-2-METHYL-PROPIONITRILE | 22972-63-0 [amp.chemicalbook.com]

- 3. 2-(3,5-DIMETHOXY-PHENYL)-2-METHYL-PROPIONITRILE | 22972-63-0 [chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. 3,5-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Analytical Imperative

The synthesis of a novel molecule like 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile represents a hypothesis. The empirical proof required to confirm this hypothesis is derived almost exclusively from spectroscopic analysis. Each technique provides a unique and complementary piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns that reveal the molecule's composition and connectivity.

This guide is structured to mirror the logical workflow of a senior scientist: first, we predict the expected spectral signature based on first principles; second, we detail the rigorous protocols for acquiring high-quality data; and third, we synthesize the interpretation of this data into a cohesive and definitive structural assignment.

Predicted Spectroscopic Signature

The foundation of a successful spectral analysis is a clear set of expectations. By examining the structure of this compound and drawing on data from structural analogs like 3,5-dimethoxytoluene[1][2] and other nitriles[3], we can predict the key features of each spectrum.

Molecular Structure:

(Simplified 2D representation)

Predicted ¹H and ¹³C NMR Data

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. The predictions below are based on standard chemical shift theory and data from similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)

| Assignment | ¹H NMR Prediction (ppm) | ¹³C NMR Prediction (ppm) | Rationale / Comments |

|---|---|---|---|

| Methyl Protons (-CH₃) | ~1.7 (s, 6H) | ~25-30 | Six equivalent protons on two methyl groups, appearing as a singlet. Located on a quaternary carbon. |

| Methoxy Protons (-OCH₃) | ~3.8 (s, 6H) | ~55-56 | Six equivalent protons on two methoxy groups, appearing as a singlet. Typical chemical shift for methoxy groups on an aromatic ring.[1] |

| Aromatic Protons (H-2', H-6') | ~6.6 (d, J≈2.5 Hz, 2H) | ~105-110 | Two equivalent aromatic protons meta to the substituent, showing a small meta-coupling. |

| Aromatic Proton (H-4') | ~6.4 (t, J≈2.5 Hz, 1H) | ~100-105 | One aromatic proton para to the substituent, appearing as a triplet due to coupling with two equivalent meta protons. |

| Quaternary Carbon (-C(CH₃)₂) | N/A | ~40-45 | Quaternary carbon with no attached protons. |

| Nitrile Carbon (-CN) | N/A | ~120-125 | Characteristic chemical shift for a nitrile carbon. |

| Aromatic Carbon (C-1') | N/A | ~140-145 | Quaternary aromatic carbon attached to the propanenitrile group. |

| Aromatic Carbons (C-3', C-5') | N/A | ~160-162 | Two equivalent quaternary aromatic carbons attached to the methoxy groups. |

Predicted FT-IR Absorption Frequencies

FT-IR spectroscopy excels at identifying the functional groups within a molecule. Each bond vibrates at a characteristic frequency, providing a molecular "fingerprint".[4]

Table 2: Predicted Key FT-IR Absorptions

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity/Shape |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (sp²) | Medium to Weak |

| 2990-2850 | C-H Stretch | Aliphatic (sp³) | Medium |

| 2260-2240 | C≡N Stretch | Nitrile | Strong, Sharp[3] |

| 1600-1585, 1500-1400 | C=C Stretch | Aromatic Ring | Medium to Strong, Sharp[5][6] |

| 1250 and 1050 | C-O Stretch | Phenyl Alkyl Ether | Two Strong Absorptions[7][8] |

Predicted Mass Spectrometry Fragmentation (Electron Ionization)

GC-MS provides the molecular weight and reveals structural information through controlled fragmentation. The molecular formula C₁₂H₁₅NO₂ gives a molecular weight of 205.25 g/mol . According to the nitrogen rule, the odd nominal molecular weight (205) is consistent with the presence of a single nitrogen atom.[9] The fragmentation is predicted to be dominated by the formation of stable benzylic cations.[10][11]

Table 3: Predicted Major Mass Fragments (m/z)

| m/z Value | Proposed Fragment | Loss from Parent Ion | Rationale |

|---|---|---|---|

| 205 | [C₁₂H₁₅NO₂]⁺• | M⁺• (Molecular Ion) | The parent molecule ionized by electron loss. May be of low abundance. |

| 190 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃) | Cleavage of a benzylic C-C bond to form a stable tertiary benzylic cation. This is expected to be a major fragment. |

| 152 | [C₉H₁₂O₂]⁺• | Loss of C(CH₃)CN | Benzylic cleavage resulting in the 3,5-dimethoxytoluene radical cation.[12] |

| 91 | [C₇H₇]⁺ | - | While less direct, rearrangement to a tropylium ion is a common pathway for benzylic compounds and may be observed.[10] |

A Validated Workflow for Spectroscopic Analysis

The quality of spectroscopic data is directly dependent on the rigor of the experimental protocol. The following sections detail the best practices for sample preparation and data acquisition.

Experimental Workflow Overview

The overall process involves careful sample preparation tailored to each analytical technique, followed by data acquisition and processing.

Caption: General workflow for spectroscopic analysis.

Protocol: High-Resolution NMR Spectroscopy

Causality: The goal is to obtain a homogeneous solution of the analyte in a deuterated solvent, free from paramagnetic impurities and particulate matter, to ensure sharp, well-resolved spectral lines.[13][14]

-

Sample Weighing: Accurately weigh 1-5 mg of the dry, purified compound for a standard ¹H NMR experiment.[13] For ¹³C NMR, a higher concentration (10-20 mg) may be required depending on the instrument's sensitivity.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[15][16]

-

Filtration: To remove any suspended particles that can degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[14]

-

Data Acquisition:

-

Insert the tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[17]

-

Acquire a standard ¹H spectrum.

-

Acquire a broadband proton-decoupled ¹³C spectrum.

-

(Optional but Recommended) Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ carbons.

-

Protocol: FT-IR Spectroscopy

Causality: The objective is to prepare the sample in a manner that allows for maximum interaction with the IR beam while minimizing interference. For solids, this typically involves dispersing the analyte in an IR-transparent matrix like KBr or using Attenuated Total Reflectance (ATR).[4][18]

Method A: KBr Pellet Technique [18]

-

Grinding: Gently grind ~1-2 mg of the sample with ~150-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty sample chamber should be run first.

Method B: Attenuated Total Reflectance (ATR) [19]

-

Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Acquire a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

-

Analysis: Acquire the sample spectrum. Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: This technique requires the sample to be volatile and thermally stable.[20][21] The sample is vaporized and separated by polarity and boiling point in the GC column before being ionized and fragmented in the mass spectrometer.[22][23]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method Setup:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject a small volume (typically 1 µL) into the heated injection port (~250 °C).

-

Oven Program: Start with an initial oven temperature of ~70 °C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min up to a final temperature of ~280 °C.

-

-

MS Method Setup:

-

Ionization Mode: Use Electron Ionization (EI) at the standard 70 eV.[21]

-

Mass Range: Scan a mass range from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

-

-

Data Acquisition: Initiate the run. The GC will separate the components over time, and the MS will generate a mass spectrum for each eluting peak.

Integrated Spectral Interpretation: A Cohesive Analysis

The true power of spectroscopic characterization lies in synthesizing the data from all techniques. Each spectrum should corroborate the others, building a self-consistent and undeniable structural proof.

Caption: Logic flow for integrated spectral data analysis.

An analyst would follow this logic:

-

From GC-MS: The mass spectrum confirms the molecular weight is 205, and the odd value strongly suggests the presence of one nitrogen atom, consistent with the nitrile structure. The dominant fragment at m/z 190 corresponds to the loss of a methyl group, pointing directly to the -C(CH₃)₂- benzylic structure, as this cleavage results in a highly stabilized tertiary benzylic cation.

-

From FT-IR: The intense, sharp peak around 2250 cm⁻¹ is a definitive indicator of a nitrile (C≡N) functional group.[3] The strong absorptions around 1250 and 1050 cm⁻¹, along with aromatic C=C stretches, confirm the presence of a phenyl alkyl ether moiety.[7][8]

-

From NMR: The NMR data provides the final, unambiguous proof of the connectivity and symmetry.

-

The ¹H NMR singlet at ~1.7 ppm integrating to 6H confirms the two equivalent methyl groups attached to a quaternary carbon.

-

The singlet at ~3.8 ppm integrating to 6H confirms the two equivalent methoxy groups.

-

The characteristic 2:1 ratio and meta-coupling pattern of the aromatic protons confirm the 1,3,5-trisubstitution pattern on the benzene ring.

-

The ¹³C and DEPT spectra would confirm the presence of all predicted carbons, including the quaternary carbons (benzylic, aromatic C1', C3', C5') and the nitrile carbon.

-

When combined, these individual data points form a single, coherent narrative. The MS gives the mass and primary fragmentation, the IR identifies the key functional groups, and the NMR provides the detailed atomic map. The predicted data and the acquired data align, confirming the structure of this compound.

Conclusion

This guide has outlined a robust, predictive, and methodological approach to the complete spectroscopic characterization of this compound. By establishing clear predictions based on chemical principles, employing rigorous, validated experimental protocols, and integrating the interpretation of complementary datasets, researchers can achieve unambiguous structural elucidation. This framework of prediction, acquisition, and integrated analysis represents a best-practice standard in the fields of chemical synthesis and drug development, ensuring scientific integrity and accelerating the pace of discovery.

References

- Organomation.

- Hornak, J. P. NMR Sample Preparation. Rochester Institute of Technology.

- JEOL.

- University of Alberta.

- Dunnivant & Ginsbach. GCMS Section 6.

- Northern Illinois University.

- Western University.

- JoVE. Video: IR Frequency Region: Alkyne and Nitrile Stretching.

- Drawell.

- Thermo Fisher Scientific.

- University of California, Davis. Infrared Spectroscopy (IR).

- LPD Lab Services Ltd.

- ChemicalBook. 3,5-Dimethoxytoluene(4179-19-5) 1H NMR spectrum.

- JoVE.

- Kwiecien, N., et al. Computational mass spectrometry for small molecules. PubMed Central.

- Smith, B. C. Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- University of Colorado Boulder.

- California State University, Bakersfield.

- University of Maryland. Fourier Transform Infrared Spectroscopy.

- Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups.

- University of Guanajuato.

- PubChem. 3,5-Dimethoxytoluene.

- NIST. 3,5-Dimethoxytoluene. NIST Chemistry WebBook.

- OpenStax. Organic Chemistry: A Tenth Edition. 18.8 Spectroscopy of Ethers.

- OpenStax. Organic Chemistry. 15.

- Chemistry LibreTexts. Spectroscopy of Ethers.

Sources

- 1. 3,5-Dimethoxytoluene(4179-19-5) 1H NMR spectrum [chemicalbook.com]

- 2. 3,5-Dimethoxytoluene | C9H12O2 | CID 77844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. GCMS Section 6.17 [people.whitman.edu]

- 10. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 11. ugto.mx [ugto.mx]

- 12. 3,5-Dimethoxytoluene [webbook.nist.gov]

- 13. organomation.com [organomation.com]

- 14. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. sites.bu.edu [sites.bu.edu]

- 17. depts.washington.edu [depts.washington.edu]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. mse.washington.edu [mse.washington.edu]

- 20. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 21. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cires1.colorado.edu [cires1.colorado.edu]

- 23. etamu.edu [etamu.edu]

2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile literature review

An In-depth Technical Guide to 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. The document details the compound's physicochemical properties, proposes a robust and chemically sound synthetic pathway with a detailed experimental protocol, and explores its current and potential applications in pharmaceuticals, agrochemicals, and materials science. By synthesizing available data and leveraging established principles of organic chemistry, this guide serves as a critical resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound (CAS No. 22972-63-0) is a specialized organic compound characterized by a benzene ring substituted with two methoxy groups at the 3 and 5 positions, and an isobutyronitrile group.[1][2] This unique arrangement of functional groups—a nitrile and electron-rich dimethoxy-phenyl moiety—makes it a valuable precursor in multi-step organic syntheses.[3] While not an end-product itself, its structural motifs are found in a variety of biologically active molecules and advanced materials. This guide aims to consolidate the known information about this compound and provide expert insights into its synthesis and potential utility, thereby empowering researchers to leverage its capabilities in their work.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are summarized below. These properties are critical for its handling, storage, and application in synthetic chemistry.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 22972-63-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][2][3] |

| Molecular Weight | 205.25 g/mol | [1][2][3] |

| Boiling Point | 324.4°C (at 760 mmHg) | [2][3] |

| Density | 1.039 g/cm³ | [2] |

| Flash Point | 118.9°C | [2] |

| Purity (Typical) | ≥97% | [1][3] |

| Appearance | Not specified, likely a solid or oil at room temp. | |

| Storage Conditions | Room temperature, in a dry, sealed container | [2][3] |

Safety and Hazard Information

The compound is classified with the GHS07 pictogram, carrying the signal word "Warning". The primary hazard statement is H302: Harmful if swallowed.[1][2] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses), are recommended during handling.

Anticipated Spectroscopic Data

| Spectroscopy | Anticipated Features |

| ¹H NMR | - Singlet (6H): Two equivalent methyl groups of the isobutyronitrile moiety. - Singlet (6H): Two equivalent methoxy groups on the phenyl ring. - Aromatic Signals (3H): Signals corresponding to the three protons on the 3,5-disubstituted benzene ring. |

| ¹³C NMR | - Quaternary Carbon: Signal for the carbon attached to the nitrile group. - Nitrile Carbon (C≡N): Characteristic signal in the 120-130 ppm range. - Methyl Carbons: Signals for the isobutyronitrile and methoxy methyl groups. - Aromatic Carbons: Signals for the six carbons of the benzene ring, with distinct shifts for the methoxy-substituted and unsubstituted carbons. |

| IR Spectroscopy | - C≡N Stretch: A sharp, medium-intensity peak around 2230-2250 cm⁻¹. - C-O Stretch: Strong C-O stretching bands for the aryl-alkyl ether (methoxy groups) around 1050-1250 cm⁻¹. - C-H Stretch: Aromatic and aliphatic C-H stretching just above and below 3000 cm⁻¹, respectively. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): A peak at m/z = 205.25 corresponding to the molecular weight. |

Synthesis and Mechanistic Considerations

A robust synthesis of this compound can be envisioned through the nucleophilic substitution of a suitable benzylic halide with the anion of isobutyronitrile. This method is a logical and well-established approach for forming quaternary carbon centers.

Proposed Synthetic Workflow